(N-sulfamoylanilino)benzene
Overview
Description
(N-sulfamoylanilino)benzene, also known as N,N-diphenyl sulfamide, is an organosulfur compound with the molecular formula C12H12N2O2S. It is characterized by the presence of a sulfamoyl group attached to an aniline moiety, making it a significant compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-sulfamoylanilino)benzene typically involves the reaction of aniline with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{NHSO}_2\text{Cl} + \text{HCl} ]
This intermediate is then reacted with another equivalent of aniline to form this compound:
[ \text{C}_6\text{H}_5\text{NHSO}_2\text{Cl} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHSO}_2\text{NHC}_6\text{H}_5} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(N-sulfamoylanilino)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Aniline derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
(N-sulfamoylanilino)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which (N-sulfamoylanilino)benzene exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl sulfamide
- N-phenylsulfonamide
- N,N-diphenyl sulfonamide
Uniqueness
(N-sulfamoylanilino)benzene is unique due to its specific structural configuration, which allows it to interact with a wide range of molecular targets. Its dual aromatic rings provide stability and facilitate various substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(N-sulfamoylanilino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRIMGJUBFEWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974223 | |
Record name | N,N-Diphenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-14-4 | |
Record name | Sulfamide, N,N'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diphenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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